tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1-carboxylate
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Overview
Description
tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the use of isoquinoline derivatives and piperidine. The reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the spiro linkage .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spiro linkage or other functional groups within the molecule.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated spiro compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new synthetic methodologies .
Biology
Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting neurological disorders and other diseases .
Industry
In the industrial sector, tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 1H-spiro[isoquinoline-4,4’-piperidine]-2(3H)-carboxylate: This compound shares a similar spiro structure but differs in the position of the functional groups.
1,2,3,4-tetrahydroisoquinoline derivatives: These compounds have a similar isoquinoline core but lack the spiro linkage.
Uniqueness
The uniqueness of tert-Butyl 7-methoxy-2,3-dihydro-1H-spiro[isoquinoline-4,4’-piperidine]-1-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with biological targets and provides a versatile scaffold for synthetic modifications.
Properties
Molecular Formula |
C19H28N2O3 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl 7-methoxyspiro[2,3-dihydro-1H-isoquinoline-4,4'-piperidine]-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)24-17(22)16-14-11-13(23-4)5-6-15(14)19(12-21-16)7-9-20-10-8-19/h5-6,11,16,20-21H,7-10,12H2,1-4H3 |
InChI Key |
AUFGFXCPHDLDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=C(C=CC(=C2)OC)C3(CCNCC3)CN1 |
Origin of Product |
United States |
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